Tigecycline hydrate is a crystalline form of tigecycline, a synthetic glycylcycline antibiotic, that incorporates water molecules into its structure. [] Glycylcyclines belong to a newer class of tetracycline antibiotics that are effective against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [, ] In scientific research, tigecycline hydrate is primarily studied for its potential to combat antibiotic resistance, particularly against challenging bacterial infections. []
Tigecycline was developed by Wyeth Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2005. It is classified as a glycylcycline antibiotic, which distinguishes it from traditional tetracyclines by its unique side chain that enhances its binding affinity to the bacterial ribosome, thereby improving its antibacterial activity . The compound's chemical formula is , with a molecular weight of approximately 585.65 g/mol .
The synthesis of tigecycline typically involves the modification of the tetracycline backbone to introduce a glycyl side chain at the 9-position, which enhances its antibacterial efficacy. One common method involves:
The lyophilization process is often employed to produce stable powdered forms of tigecycline that can be reconstituted prior to use .
The synthesis may also include techniques such as high-performance liquid chromatography (HPLC) for purification and quantification of the final product, ensuring high purity levels essential for pharmaceutical applications .
Tigecycline's molecular structure features a tetracycline core with several modifications:
This structural configuration allows tigecycline to evade common resistance mechanisms that affect traditional tetracyclines .
The chemical structure can be represented as follows:
The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations contributing to its binding affinity for bacterial ribosomes .
Tigecycline undergoes various chemical reactions, primarily influenced by environmental factors such as pH and temperature. Key reactions include:
To mitigate degradation during storage and use, formulations often include stabilizing agents such as carbohydrates or buffers that help maintain optimal pH levels .
Tigecycline exerts its antibacterial effects by binding to the bacterial ribosome at the 30S subunit, inhibiting protein synthesis. This action disrupts the translation process necessary for bacterial growth and reproduction.
Research indicates that tigecycline maintains efficacy against many strains resistant to other antibiotics due to its unique mechanism of action .
Studies have shown that maintaining an optimal pH during formulation can minimize degradation rates and enhance therapeutic efficacy .
Tigecycline is primarily used in clinical settings for treating serious infections caused by multidrug-resistant bacteria. Its applications include:
Additionally, research continues into novel formulations, including nanoparticle delivery systems aimed at improving bioavailability and targeting specific infection sites more effectively .
The emergence of the glycylcycline class represents a strategic response to the escalating crisis of tetracycline resistance. By the late 1980s, widespread use of classical tetracyclines (e.g., tetracycline, minocycline) had selected for pervasive resistance mechanisms, including efflux pumps (e.g., Tet(A)-Tet(E)) and ribosomal protection proteins (e.g., Tet(M)) [4] [7]. These adaptations rendered first-generation tetracyclines increasingly ineffective against multidrug-resistant (MDR) pathogens like Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae [3] [6]. Tigecycline, developed as a 9-tert-butylglycylamido derivative of minocycline, was engineered to evade these resistance determinants through targeted structural modifications [4] [7]. Its FDA approval in 2005 marked the first clinically available glycylcycline, specifically indicated for complicated intra-abdominal infections (cIAIs), complicated skin and skin structure infections (cSSSIs), and community-acquired bacterial pneumonia (CABP) [2] [3].
Year | Event | Significance |
---|---|---|
1990s | Rational design of glycylcyclines | Engineered to bypass Tet efflux pumps and ribosomal protection |
2005 | FDA approval of tigecycline | First glycylcycline for cIAI/cSSSI treatment |
2010s | Emergence of Tet(X) variants | Plasmid-borne oxidases threatening tigecycline efficacy |
2020s | Structural studies of resistance enzymes | Enables design of next-generation tetracyclines |
Tigecycline’s molecular structure (C₂₉H₃₉N₅O₈·xH₂O) features two pivotal modifications to the minocycline scaffold: (1) A N,N-dimethylglycylamido (DMG) moiety at the C9 position of ring D, and (2) Removal of the C11-C12 diketone system (Figure 1A) [3] [4] [7]. The DMG extension enables ~5-fold stronger binding affinity to the bacterial 30S ribosomal subunit compared to minocycline, primarily through interactions with 16S rRNA nucleotide C1054 in helix 34 (h34) [5] [8]. Crystallographic analyses reveal that this side chain adopts an extended conformation, forming van der Waals contacts with A892 and stacking interactions with C1054 (Figure 1B) [5]. This binding stabilizes a conformation that restricts ribosomal mobility and sterically hinders tRNA accommodation at the A-site [5] [10]. Crucially, the DMG moiety is not recognized by major efflux pumps (e.g., Tet(B)), allowing tigecycline to accumulate intracellularly even in strains overexpressing these transporters [4] [9].
Parameter | Tetracycline | Minocycline | Tigecycline |
---|---|---|---|
C9 Modification | -H | -H | -N(CH₃)₂GlyNHtert-butyl |
Binding Affinity (Kd, nM) | 890 | 420 | 75 |
Key Ribosomal Interactions | h31 backbone | h31/h34 backbone | h31/h34 + C1054 stacking |
Susceptibility to Tet(M) | High | Moderate | Negligible |
Figure 1: (A) Core structure highlighting C9 glycylamido modification (blue) in tigecycline vs. minocycline. (B) Cryo-EM structure showing tigecycline (yellow) stacking with C1054 (red) in the 30S ribosomal subunit (PDB: 4YHH) [5].
Tigecycline’s efficacy against MDR pathogens stems from its dual evasion of primary tetracycline resistance mechanisms:
Efflux Pump Resistance: Unlike classical tetracyclines, tigecycline is a poor substrate for Tet(A)-Tet(E) efflux systems due to steric hindrance from the C9 tert-butylglycylamido group [4] [9]. However, resistance-nodulation-division (RND) superfamily pumps (e.g., AcrAB-TolC in Enterobacteriaceae, AdeABC in A. baumannii) can export tigecycline when overexpressed. Clinical isolates with AdeB overexpression exhibit 8–32-fold increases in tigecycline MICs [1] [9].
Ribosomal Protection: The high-affinity binding of tigecycline to the 30S subunit prevents displacement by Tet(M) and Tet(O) protection proteins, which mechanistically dislodge weaker-binding tetracyclines [4] [7]. Mutations in ribosomal protein S10 (e.g., K68R) may reduce binding but are clinically rare [1].
Enzymatic Degradation: Emerging flavin-dependent monooxygenases (e.g., Tet(X3), Tet(X4)) catalyze tigecycline hydroxylation at position C11a, disrupting its diketone chromophore (Figure 2) [10]. Tet(X4) exhibits a catalytic efficiency (kcat/KM) of 1.13 × 10⁶ M⁻¹s⁻¹ against tigecycline – 4.8-fold higher than Tet(X2) – due to conformational flexibility in its substrate-binding domain [10].
Mechanism | Genetic Determinants | Impact on MIC | Prevalence |
---|---|---|---|
RND Efflux | adeABC (A. baumannii), acrAB (Enterobacteriaceae) | 4–32-fold increase | High in ICU isolates |
Monooxygenases | tet(X3), tet(X4), tet(X7) | ≥16-fold increase | Emerging in Asia/Europe |
Ribosomal Mutations | rpsJ (S10 protein) | 4–8-fold increase | Rare |
Figure 2: Tet(X4)-mediated oxidation of tigecycline at C11a (red arrow), disrupting antibiotic activity [10].
Despite these resistance pathways, tigecycline maintains >90% susceptibility against ESBL-producing E. coli and >72% against ESBL-Klebsiella spp. in global surveillance studies (using FDA ≤2 µg/mL breakpoints) [6]. Its activity extends to anaerobes (e.g., Bacteroides fragilis MIC₉₀ = 2–4 µg/mL) and "atypicals" like Legionella [3] [4], though intrinsic resistance occurs in Proteus spp. and Pseudomonas aeruginosa due to constitutive RND efflux [7] [9].
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